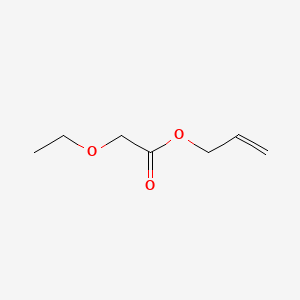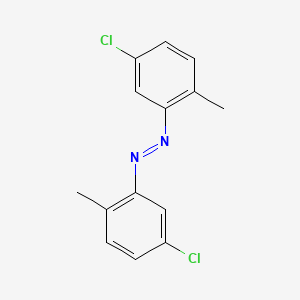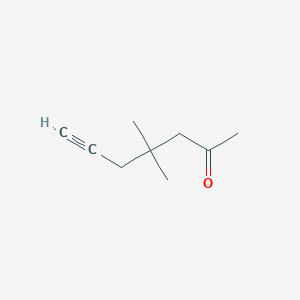
4,4-Dimethyl-6-heptyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-6-heptyn-2-one is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a heptyn backbone with two methyl groups at the fourth carbon and a ketone functional group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-heptyn-2-one typically involves the alkylation of acetylene derivatives. One common method is the reaction of 4,4-dimethyl-1-pentyne with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-6-heptyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4,4-Dimethyl-6-heptynoic acid.
Reduction: 4,4-Dimethyl-6-heptyn-2-ol.
Substitution: Various substituted heptynones depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Dimethyl-6-heptyn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-6-heptyn-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-pentanone: Similar structure but with a shorter carbon chain.
4,4-Dimethyl-3-hexanone: Similar structure but with a different position of the ketone group.
4,4-Dimethyl-5-heptyn-2-one: Similar structure but with a different position of the triple bond.
Uniqueness: 4,4-Dimethyl-6-heptyn-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the triple bond make it particularly useful in certain synthetic applications.
Propriétés
Numéro CAS |
17520-15-9 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4,4-dimethylhept-6-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3 |
Clé InChI |
PXIVGHUHGWWZJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



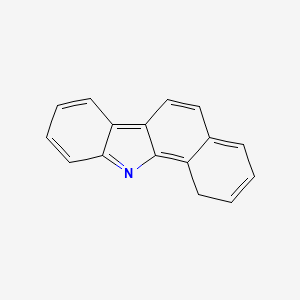

![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
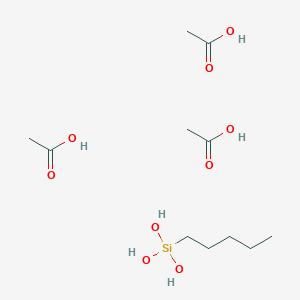
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)

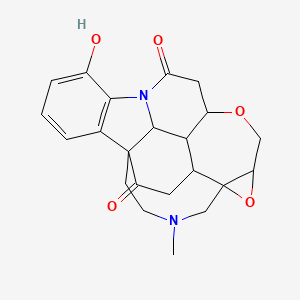
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)

